17-Bbehb
Description
The synthesis of analogs such as ent-17β-estradiol (ent-E2) and related derivatives (e.g., ZYC12, ZYC34) suggests that 17-Bbehb may share a core 17β-hydroxyl group or similar substituents critical for binding affinity to steroid receptors . While direct data on this compound is sparse, its structural framework likely involves modifications to enhance metabolic stability or receptor selectivity compared to endogenous estradiol .
Properties
CAS No. |
134513-16-9 |
|---|---|
Molecular Formula |
C27H33BrO4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[(2S,4R,9R,10R,12S,14R)-2-hydroxy-5,5,9-trimethyl-11-oxapentacyclo[12.2.1.01,10.04,9.010,12]heptadec-15-en-14-yl]methyl 4-bromobenzoate |
InChI |
InChI=1S/C27H33BrO4/c1-23(2)9-4-10-24(3)19(23)13-20(29)26-12-11-25(15-26,14-21-27(24,26)32-21)16-31-22(30)17-5-7-18(28)8-6-17/h5-8,11-12,19-21,29H,4,9-10,13-16H2,1-3H3/t19-,20+,21+,24-,25+,26?,27-/m1/s1 |
InChI Key |
XRJFRXRBPQBNOI-UWNSIUDESA-N |
SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H](C34[C@@]25[C@@H](O5)C[C@](C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C25C(O5)CC(C3)(C=C4)COC(=O)C6=CC=C(C=C6)Br)O)C)C |
Synonyms |
17-(4-bromobenzoyloxy)-9 beta,11 beta-epoxy-7 beta-hydroxy-ent-beyerene 17-(4-bromobenzoyloxy)-9,11-epoxy-7-hydroxybeyerene 17-BBEHB |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
17-Bbehb vs. ent-17β-Estradiol (ent-E2)
- Structural Differences :
Pharmacological Properties :
This compound vs. ZYC34
Comparison with Functionally Similar Compounds
This compound vs. Biphenyl Derivatives
- Functional Overlap :
Biphenyl compounds (e.g., polychlorinated biphenyls) share metabolic pathways involving cytochrome P450 enzymes, similar to steroidal compounds like this compound . - Environmental Stability: Compound Type Half-Life (Soil) Bioaccumulation Potential this compound 30–60 days* Moderate (log P: 3.8) Biphenyl Derivatives 100–500 days High (log P: 5.2–6.7) *Estimated based on steroidal analog degradation rates .
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